molecular formula C5H9BF2O B14293161 Pent-4-en-2-yl borodifluoridate CAS No. 112459-93-5

Pent-4-en-2-yl borodifluoridate

Katalognummer: B14293161
CAS-Nummer: 112459-93-5
Molekulargewicht: 133.93 g/mol
InChI-Schlüssel: YUCRLLASUKBKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pent-4-en-2-yl borodifluoridate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boron atom bonded to two fluorine atoms and an alkyl group with a double bond, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-en-2-yl borodifluoridate typically involves the reaction of pent-4-en-2-yl lithium or pent-4-en-2-yl magnesium bromide with boron trifluoride etherate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Pent-4-en-2-yl borodifluoridate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in ether solvents.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium alkoxides or amines in polar aprotic solvents.

Major Products

    Oxidation: Boronic acids and boronate esters.

    Reduction: Borohydrides.

    Substitution: Alkyl or amine-substituted boron compounds.

Wissenschaftliche Forschungsanwendungen

Pent-4-en-2-yl borodifluoridate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism by which pent-4-en-2-yl borodifluoridate exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds and the transformation of the compound into various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pent-4-en-2-yl boronic acid: Similar structure but with a hydroxyl group instead of fluorine atoms.

    Pent-4-en-2-yl boronate ester: Similar structure but with an ester group instead of fluorine atoms.

    Pent-4-en-2-yl borohydride: Similar structure but with hydrogen atoms instead of fluorine atoms.

Uniqueness

Pent-4-en-2-yl borodifluoridate is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. These properties make it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s stability and reactivity also make it suitable for use in a wide range of scientific research applications.

Eigenschaften

CAS-Nummer

112459-93-5

Molekularformel

C5H9BF2O

Molekulargewicht

133.93 g/mol

IUPAC-Name

difluoro(pent-4-en-2-yloxy)borane

InChI

InChI=1S/C5H9BF2O/c1-3-4-5(2)9-6(7)8/h3,5H,1,4H2,2H3

InChI-Schlüssel

YUCRLLASUKBKOF-UHFFFAOYSA-N

Kanonische SMILES

B(OC(C)CC=C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.